molecular formula C13H10ClN3O2 B2452102 ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate CAS No. 956964-67-3

ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate

Cat. No.: B2452102
CAS No.: 956964-67-3
M. Wt: 275.69
InChI Key: HHSKCPVTQHQCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a cyano group, and an ethyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorophenyl)-4-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 1-(4-chlorophenyl)-4-oxo-1H-pyrazole-5-carboxylate
  • Ethyl 1-(4-chlorophenyl)-4-aminopyrazole-5-carboxylate

Uniqueness

Ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-4-cyanopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-2-19-13(18)12-9(7-15)8-16-17(12)11-5-3-10(14)4-6-11/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSKCPVTQHQCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.